1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-
Overview
Description
1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]- is a compound that features a combination of a propanol group, a dichlorophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]- typically involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]- involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, leading to various biological effects. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: A related compound with similar structural features.
Indole derivatives: Compounds containing an indole ring, which also exhibit diverse biological activities.
Uniqueness
1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethyl]amino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O/c15-11-2-3-12(13(16)8-11)14(18-4-1-7-20)9-19-6-5-17-10-19/h2-3,5-6,8,10,14,18,20H,1,4,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJRKFUSQGGVSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556756 | |
Record name | 3-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino}propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116791-38-9 | |
Record name | 3-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino}propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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